N,N-Dimethyl-L-histidine

概要

説明

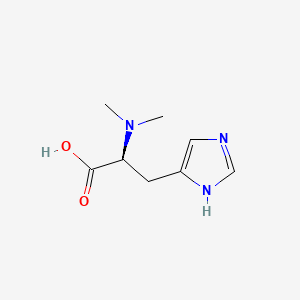

N,N-Dimethyl-L-histidine is a derivative of the amino acid histidine, where two methyl groups are attached to the nitrogen atoms of the imidazole ring. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often studied for its role in biological systems and its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine typically involves the methylation of L-histidine. This can be achieved through the reaction of L-histidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of methylating agent and reaction conditions can be tailored to minimize by-products and maximize the efficiency of the process.

化学反応の分析

Enzymatic Methylation to Hercynine

N,N-Dimethyl-L-histidine serves as a substrate in the final step of ergothioneine biosynthesis, where it undergoes trimethylation via the enzyme L-histidine Nα-methyltransferase (EC 2.1.1.44) . This reaction utilizes S-adenosylmethionine (SAM) as a methyl donor, producing hercynine (Nα,Nα,Nα-trimethyl-L-histidine) and S-adenosylhomocysteine :This enzyme is part of a conserved pathway in fungi and bacteria, highlighting its role in sulfur metabolism and antioxidant synthesis .

Synthetic Methylation Reactions

Chemical methylation of this compound using iodomethane under alkaline conditions yields hercynine with high efficiency. A patented method demonstrates :

- Reagents : Iodomethane (1.3 equivalents)

- Conditions : Methanol solvent, pH 9 (adjusted with NaOH), 25–30°C, 18-hour reaction.

- Yield : 93% after purification via electrodialysis and recrystallization .

This synthetic route bypasses enzymatic constraints, enabling large-scale production.

Acid-Base Behavior and Tautomerism

The imidazole side chain governs pH-dependent reactivity:

- pKa : ~6.0 for the imidazole ring, enabling protonation below pH 6 and deprotonation above .

- Tautomers : Neutral forms exist as N1-H (Hie ) or N3-H (Hid ) tautomers, influencing hydrogen-bonding and metal coordination .

- Zwitterionic State : The compound exists as a zwitterion at physiological pH, with a protonated α-amino group (pKa ~9) and deprotonated carboxyl group (pKa ~2) .

Data Tables

Table 1: Enzymatic Methylation Parameters

| Property | Detail | Reference |

|---|---|---|

| Enzyme | EC 2.1.1.44 | |

| Substrate | This compound | |

| Cofactor | S-adenosylmethionine | |

| Product | Hercynine |

Table 2: Synthetic Methylation Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Iodomethane | |

| Solvent | Methanol | |

| pH | 9 | |

| Temperature | 25–30°C | |

| Yield | 93% |

Table 3: Acid-Base Properties

| Property | Value | Reference |

|---|---|---|

| Imidazole pKa | ~6.0 | |

| Tautomers | N1-H (Hie), N3-H (Hid) | |

| Zwitterion | Yes (pH 6–8) |

科学的研究の応用

Biochemical Research

N,N-Dimethyl-L-histidine is widely utilized in biochemical studies to investigate protein interactions and enzyme activities. It plays a critical role in metabolic pathways involving histidine derivatives, which are essential for numerous biological functions. Researchers leverage this compound to explore the dynamics of enzyme catalysis and substrate specificity, particularly in systems where histidine is a key player in enzymatic reactions .

Pharmaceutical Development

In the realm of drug formulation, this compound is explored for its potential to enhance therapeutic efficacy by targeting specific biological pathways. Its structural similarity to histidine allows it to influence pharmacokinetics and pharmacodynamics of drug candidates. Studies indicate that this compound may enhance the solubility and stability of certain pharmaceuticals, making it a valuable additive in drug development .

Nutrition Science

This compound has implications in nutrition science, particularly concerning amino acid metabolism. Researchers are investigating its effects on dietary supplements aimed at improving athletic performance and recovery. The compound's role in modulating metabolic processes can potentially lead to enhanced muscle recovery and reduced fatigue during exercise .

Cell Culture Applications

This compound is also employed in cell culture media to support the growth of various cell lines, particularly in cancer research and regenerative medicine. This compound provides essential nutrients that facilitate cellular proliferation and differentiation, making it a crucial component in studies focusing on tumor biology and tissue engineering .

Analytical Chemistry

In analytical chemistry, this compound is utilized in chromatography and mass spectrometry for analyzing complex biological samples. Its unique properties allow researchers to gain insights into metabolic disorders by profiling amino acid levels and their derivatives in biological fluids. This application is particularly important for understanding disease mechanisms and developing diagnostic tools .

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Biochemical Research | Investigates protein interactions and enzyme activities related to metabolic pathways involving histidine derivatives. |

| Pharmaceutical Development | Enhances drug formulation stability and efficacy by targeting specific biological pathways. |

| Nutrition Science | Studies effects on amino acid metabolism for dietary supplements aimed at improving athletic performance. |

| Cell Culture Applications | Supports growth of cell lines for cancer research and regenerative medicine applications. |

| Analytical Chemistry | Utilized in chromatography and mass spectrometry for profiling amino acids in biological samples. |

Case Studies

- Enzyme Activity Investigation : A study demonstrated that this compound could significantly influence the activity of certain enzymes involved in metabolic processes, providing insights into how modifications to histidine can alter enzymatic function .

- Drug Formulation Enhancement : Research indicated that incorporating this compound into drug formulations improved solubility profiles, leading to better absorption rates in preclinical models .

- Cell Growth Support : In a cancer research setting, this compound was shown to enhance the proliferation of specific cancer cell lines when included in culture media, underscoring its utility in studying tumor biology .

作用機序

The mechanism of action of N,N-Dimethyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in histamine metabolism, thereby affecting histamine levels in the body. Additionally, it can interact with cellular signaling pathways, influencing processes such as inflammation and neurotransmission.

類似化合物との比較

N,N-Dimethyl-L-histidine can be compared with other methylated derivatives of histidine, such as:

N-Methyl-L-histidine: This compound has only one methyl group attached to the nitrogen atom of the imidazole ring.

N,N-Dimethylhistamine: This derivative has two methyl groups attached to the nitrogen atoms, similar to this compound, but differs in its overall structure and biological activity.

Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

生物活性

N,N-Dimethyl-L-histidine (DMH) is a derivative of the amino acid L-histidine, notable for its biological significance and potential therapeutic applications. This article explores the biological activity of DMH, including its metabolic pathways, physiological effects, and implications in various health contexts.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two methyl groups attached to the nitrogen atoms of the imidazole ring of histidine. This modification affects its solubility, transport mechanisms, and biological interactions.

Metabolic Pathways

DMH is synthesized through methylation of L-histidine, primarily in microbial systems. It is recognized as a fungal metabolite and has been studied for its role in various metabolic processes. The compound's metabolism involves enzymatic pathways that include histidine ammonia lyase (HAL), which is crucial for histidine catabolism in mammals .

1. Antioxidant Properties

Research indicates that DMH exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress. This activity is particularly relevant in conditions where oxidative damage is a concern, such as cancer and neurodegenerative diseases.

- Case Study : In pancreatic cancer models, histidine (and by extension, its derivatives like DMH) was shown to enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine by promoting oxidative stress through glutathione depletion .

2. Role in Amino Acid Homeostasis

DMH influences amino acid metabolism and homeostasis within cells. Its interaction with other amino acids can modulate metabolic pathways that are crucial for maintaining cellular health.

- Research Findings : Studies have demonstrated that DMH can disrupt amino acid balance, leading to altered metabolic states that may affect tumor growth and survival rates in experimental models .

3. Neuroprotective Effects

The neuroprotective potential of DMH has been explored in various studies. Its ability to cross the blood-brain barrier suggests it may have implications for neurological health.

- Findings : In animal models, DMH administration was associated with improved cognitive function and reduced neuroinflammation, indicating a protective role against neurodegenerative conditions .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activities of this compound compared to L-histidine:

| Activity | This compound | L-Histidine |

|---|---|---|

| Antioxidant Effect | Moderate | High |

| Influence on Amino Acid Metabolism | Significant | Moderate |

| Neuroprotective Potential | Present | Limited |

| Role in Cancer Therapy | Enhances efficacy | Directly cytotoxic |

Safety and Toxicology

Safety assessments indicate that DMH is generally well-tolerated with minimal side effects reported at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

特性

IUPAC Name |

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOBSLOLPCWZKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947821 | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24940-57-6 | |

| Record name | N,N-Dimethyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24940-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024940576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the role of N,N-dimethylhistidine in thioamitide biosynthesis?

A1: N,N-dimethylhistidine (hdmHis) is a unique, non-proteinogenic amino acid residue found in thioamitides, a family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Research shows that hdmHis arises from the enzymatic modification of histidine residues within the precursor peptide. This functionalization requires a multi-step process involving an S-adenosyl-l-methionine-dependent protein for bis-N-dimethylation of histidine, followed by β-hydroxylation by a 2-oxoglutarate-Fe(II) monooxygenase. Interestingly, these modifications depend on the presence of the leader peptide and the formation of the AviCys-containing macrocycle, but not on prior peptide thioamidation.

Q2: Can peptides containing N,N-dimethylhistidine be synthesized enzymatically?

A2: While research demonstrates the enzymatic formation of N,N-dimethylhistidine within the context of thioamitide biosynthesis, there is no direct evidence suggesting enzymatic synthesis of peptides containing this modified residue.

Q3: How does the methylation of histidine to N,N-dimethylhistidine occur in Neurospora crassa?

A3: Neurospora crassa utilizes a specific methyltransferase enzyme to convert L-histidine to hercynine (histidine betaine). This enzyme catalyzes the stepwise methylation of L-histidine, forming α-N-methyl-L-histidine and α,N,N-dimethyl-L-histidine as intermediates before the final product, hercynine. The methylation process relies on S-adenosylmethionine as the methyl donor.

Q4: How does the coordination behavior of N,N-dimethylhistidine with copper(II) differ from histidine and Nτ-methylhistidine?

A4: Studies using circular dichroism spectroscopy reveal that N,N-dimethylhistidine exhibits a greater tendency for glycine-like coordination with copper(II) compared to histidine and Nτ-methylhistidine. This preference influences the overall structure and stability of the resulting copper(II) complexes. For instance, bis(N,N-dimethylhistidinato)copper(II) primarily exists as a mixed-chelation complex with one ligand bound glycine-like and the other histamine-like, whereas bis(Nτ-methylhistidinato)copper(II) shows an equilibrium between mixed-chelation and dual histamine-like binding modes.

Q5: Can N,N-dimethylhistidine be incorporated into polymers for biomedical applications?

A5: Yes, N,N-dimethylhistidine can be incorporated into biopolymers. For example, it has been used as a grafting component in biodegradable poly(ethylene glycol)-co-poly(L-lysine) multiblock copolymers. The inclusion of N,N-dimethylhistidine aimed to enhance the endosomal escape ability of these polymers, potentially improving their efficacy as non-viral gene delivery vectors.

Q6: Are there any known protein structures available that provide insights into the interaction of N,N-dimethylhistidine with enzymes?

A6: Yes, recent research has successfully crystallized the ergothioneine-biosynthetic methyltransferase EgtD in complex with both N,N-dimethylhistidine alone and in a ternary complex with N,N-dimethylhistidine and S-adenosylhomocysteine (SAH). These structures provide valuable information about the binding mode and interactions of N,N-dimethylhistidine within the active site of this enzyme, potentially enabling future structure-based drug design efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。